![molecular formula C16H17FN2O4S B5172087 N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide, also known as PFE-010731, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It belongs to the class of benzamides and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B has been implicated in the development of metabolic disorders such as obesity, diabetes, and insulin resistance.
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide leads to increased insulin sensitivity and glucose uptake. N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide binds selectively to the catalytic domain of PTP1B, blocking its activity and promoting insulin signaling. Additionally, N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell migration and invasion.
Biochemical and Physiological Effects
N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces body weight and adiposity in obese mice. In cancer cells, N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide induces apoptosis and inhibits cell migration and invasion. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in metabolic disorders and cancer. However, its efficacy and safety in humans have not yet been established, and further studies are needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
Future research on N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide could focus on its potential therapeutic applications in metabolic disorders and cancer. Studies could investigate its efficacy and safety in humans, as well as its potential for combination therapy with other drugs. Additionally, further studies could explore the role of PTP1B in other diseases and identify other potential targets for N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide and other PTP1B inhibitors.
Synthesemethoden
The synthesis of N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide involves the reaction of 2-fluoro-4-nitrobenzoic acid with 2-(2-methoxyethylamino)ethanethiol in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with N,N-dimethylformamide and trifluoroacetic acid to obtain N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide has also been investigated for its potential in the treatment of cancer, as PTP1B is overexpressed in many cancer cells and plays a role in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[2-fluoro-4-(2-methoxyethylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-23-10-9-18-24(21,22)13-7-8-15(14(17)11-13)19-16(20)12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVNJHYHAMWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-4-(2-methoxyethylsulfamoyl)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.